

An In-depth Technical Guide to BSOCOES: A Homobifunctional Crosslinking Agent

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Compound of Interest

Compound Name: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone

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For researchers, scientists, and professionals in drug development, understanding the tools available for protein analysis is paramount. BSOCOES (Bis[2-(succinimidylloxycarbonyloxy)ethyl]sulfone) is a versatile, membrane-permeable, and base-cleavable homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.^{[1][2]} It is a valuable reagent for covalently linking molecules containing primary amines, such as proteins and peptides, enabling the study of protein-protein interactions, ligand-receptor binding, and molecular structures.^{[1][3][4]}

Core Physical and Chemical Properties

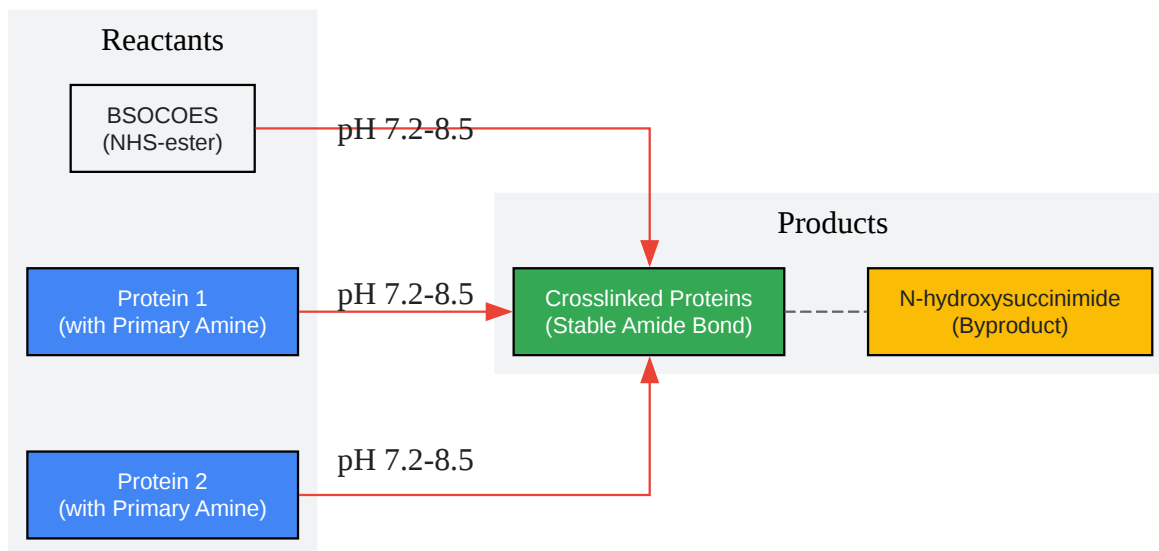
BSOCOES is characterized by its specific molecular structure that allows for the effective crosslinking of primary amine groups.^[1] Its key physical properties are summarized below.

Property	Value	Reference
Full Chemical Name	Bis[2-(succinimidyloxycarbonyloxy)ethyl]sulfone	[1][5]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₁₂ S	[1][3]
Molecular Weight	436.36 g/mol	[1]
CAS Number	57683-72-4	[3]
Spacer Arm Length	13.0 Å	[1]
Reactivity	Primary amines (α -amines and ϵ -amines of lysine)	[1][2][4]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF)	[1][2][6]
Cleavability	Cleavable by base (e.g., pH 11.6)	[1][3]
Permeability	Membrane-permeable	[1][2]

Reaction Mechanism and Signaling Pathway

BSOCOES functions by reacting with primary amines present on proteins, primarily the N-terminal α -amine and the ϵ -amine of lysine residues.[1][4] The N-hydroxysuccinimide (NHS) esters at both ends of the BSOCOES molecule readily react with these amine groups in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][6] Due to its homobifunctional nature, a single BSOCOES molecule can link two separate protein molecules or crosslink different primary amines within the same protein.

The reaction is typically carried out at a pH between 7.2 and 8.5.[1][6] It is important to note that the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[1][6]



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Reaction of BSOCOES with primary amines on proteins.

Experimental Protocols

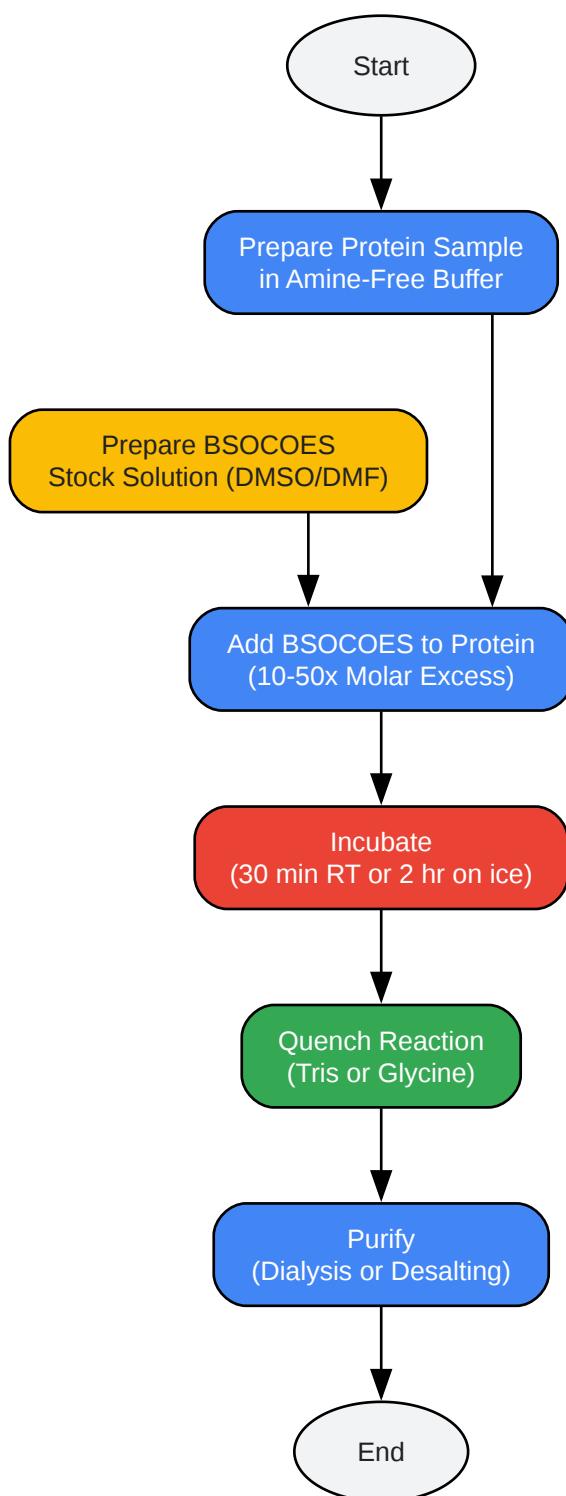
Detailed methodologies are crucial for the successful application of BSOCOES in research. Below are protocols for protein crosslinking in solution and for intracellular crosslinking, as well as the procedure for cleaving the crosslink.

1. Protein Crosslinking in Solution

This protocol outlines the steps for crosslinking proteins in a buffered solution.

- Reagents and Materials:
 - BSOCOES
 - Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
 - Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5

- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5; or 1M glycine)
- Desalting column or dialysis equipment
- Procedure:
 - Equilibrate the vial of BSOCOES to room temperature before opening to prevent moisture condensation.[\[1\]](#)
 - Immediately before use, prepare a stock solution of BSOCOES in DMSO or DMF (e.g., 10-25 mM).[\[1\]](#) Stock solutions are not stable due to the hygroscopic nature of the solvents.[\[1\]](#)
 - Add the BSOCOES stock solution to the protein sample to achieve a final concentration that is 10- to 50-fold molar excess over the protein concentration.[\[1\]](#)
 - Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[\[1\]](#)
 - To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., Tris or glycine) and incubate for 15 minutes.[\[1\]](#)
 - Remove excess non-reacted crosslinker and byproducts by dialysis or using a desalting column.[\[1\]](#)



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Workflow for protein crosslinking in solution using BSOCOES.

2. Inter- and Intracellular Crosslinking

BSOCOES's membrane permeability allows for the crosslinking of proteins both on the cell surface and within the cell.[\[1\]](#)

- Procedure:
 - Wash cells with cold PBS or another suitable amine-free buffer to remove any amine-containing culture media.[\[1\]](#)
 - Prepare a fresh BSOCOES stock solution (10-25 mM) in DMSO or DMF.[\[1\]](#)
 - Add the BSOCOES solution to the cells to a final concentration of 1-2 mM.[\[1\]](#)
 - Incubate for 0.5 to 2 hours at room temperature or 4°C, depending on the cell type and experimental goals.[\[1\]](#)
 - Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes, or by washing the cells with the quenching solution.[\[1\]](#)

3. Cleavage of the BSOCOES Crosslink

The sulfone bond in the BSOCOES spacer arm can be cleaved under alkaline conditions, allowing for the reversal of the crosslink.[\[1\]](#)

- Procedure:
 - Adjust the pH of the solution containing the crosslinked protein to 11.6 using NaOH or another suitable base.[\[1\]](#)[\[3\]](#)
 - Incubate the mixture for 2 hours at 37°C.[\[1\]](#)
 - Following cleavage, the sample can be desalted or dialyzed into an appropriate buffer for further analysis, such as SDS-PAGE.[\[1\]](#)[\[3\]](#)

This technical guide provides a comprehensive overview of the physical properties, reaction mechanisms, and experimental protocols for BSOCOES, empowering researchers to effectively utilize this crosslinker in their studies of protein structure and function.

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